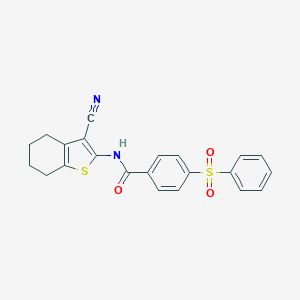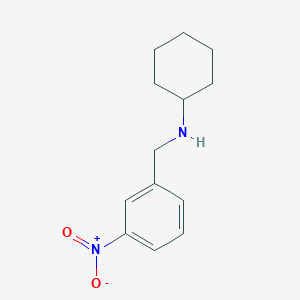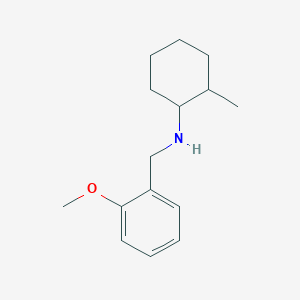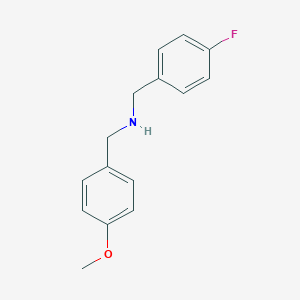![molecular formula C8H11NS B187503 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-90-3](/img/structure/B187503.png)
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. THTP has been shown to exhibit a range of biological activities, including anticonvulsant, sedative, and anxiolytic effects.
Mechanism Of Action
The exact mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to enhance GABAergic neurotransmission, leading to its sedative and anxiolytic effects. It has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical And Physiological Effects
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease neuronal excitability, leading to its anticonvulsant effects. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been shown to increase the activity of GABAergic neurotransmission, leading to its sedative and anxiolytic effects. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its broad range of biological activities, making it a promising candidate for drug discovery and development. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potential toxicity, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is the development of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-methyl-3-buten-2-ol with thioacetamide in the presence of a catalyst. The reaction yields 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as the major product along with other minor products. The purity of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic effects in animal models. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
properties
CAS RN |
123279-90-3 |
|---|---|
Product Name |
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H11NS/c1-9-4-2-7-3-5-10-8(7)6-9/h3,5H,2,4,6H2,1H3 |
InChI Key |
XKEHOCBCGRWQIK-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC=C2 |
Canonical SMILES |
CN1CCC2=C(C1)SC=C2 |
synonyms |
6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)

![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)

![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)


